Cas no 342002-80-6 (m-(Isopropoxycarbonyl)phenylboronic Acid)
m-(Isopropoxycarbonyl)phenylboronic Acid Chemical and Physical Properties
Names and Identifiers
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- (3-(Isopropoxycarbonyl)phenyl)boronic acid
- 3-(Isopropoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride)
- 3-(Isopropoxycarbonyl)benzeneboronic acid
- (3-propan-2-yloxycarbonylphenyl)boronic acid
- 3-ISOPROPOXYCARBONYLPHENYLBORONIC ACID
- Benzoicacid, 3-borono-, 1-(1-methylethyl) ester
- 3-(ISOPROPOXYCARBONYL)PHENYLBORONIC ACID
- 3-(Isopropoxycarbonyl)benzeneboronic Acid (contains varying amounts of Anhydride)
- Propan-2-yl 3-(dihydroxyboranyl)benzoate
- m-(Isopropoxycarbonyl)phenylboronic Acid
- DTXSID80370253
- 3-(isopropoxycarbonyl)phenylboronic acid, AldrichCPR
- 342002-80-6
- 3-(ISOPROPOXYCARBONYL)BENZENEBORONIC ACID 98%
- MFCD02093047
- AM86879
- HXVODQWMURGQMP-UHFFFAOYSA-N
- CS-0174250
- PS-9551
- AKOS015838554
- 3-(iso-Propoxycarbonyl)phenylboronic acid
- I1000
- 3-ISOPROPOXYCARBONYLPHENYLBORONIC ACID 98%
- FT-0615111
- (3-(Isopropoxycarbonyl)phenyl)boronic acid;3-Isopropoxycarbonylphenylboronic acid
- 3-(isopropylcarbonyl)phenylboronic acid
- ISOPROPYL 3-BORONOBENZOATE
- H10993
- AB10724
- SCHEMBL177280
- (3-(Isopropoxycarbonyl)phenyl)boronicacid
- DB-010602
-
- MDL: MFCD02093047
- Inchi: 1S/C10H13BO4/c1-7(2)15-10(12)8-4-3-5-9(6-8)11(13)14/h3-7,13-14H,1-2H3
- InChI Key: HXVODQWMURGQMP-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC=C(B(O)O)C=1)=O)C(C)C
Computed Properties
- Exact Mass: 208.09100
- Monoisotopic Mass: 208.0906891g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Color/Form: White powder
- Density: 0.912
- Melting Point: 153-154
- Boiling Point: 409°C at 760 mmHg
- Flash Point: 42 °C
- Refractive Index: 1.408-1.41
- PSA: 66.76000
- LogP: -0.06840
- Solubility: Not determined
m-(Isopropoxycarbonyl)phenylboronic Acid Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: R36/37/38
- Safety Instruction: S37/39-S26-S16
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
- Storage Condition:0-6°C
m-(Isopropoxycarbonyl)phenylboronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I183840-1g |
m-(Isopropoxycarbonyl)phenylboronic Acid |
342002-80-6 | 98% | 1g |
¥139.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I183840-25g |
m-(Isopropoxycarbonyl)phenylboronic Acid |
342002-80-6 | 98% | 25g |
¥1510.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I183840-5g |
m-(Isopropoxycarbonyl)phenylboronic Acid |
342002-80-6 | 98% | 5g |
¥320.90 | 2023-09-02 | |
| Fluorochem | 045289-1g |
3-(iso-Propoxycarbonyl)phenylboronic acid |
342002-80-6 | 97% | 1g |
£25.00 | 2022-03-01 | |
| Fluorochem | 045289-5g |
3-(iso-Propoxycarbonyl)phenylboronic acid |
342002-80-6 | 97% | 5g |
£88.00 | 2022-03-01 | |
| Fluorochem | 045289-25g |
3-(iso-Propoxycarbonyl)phenylboronic acid |
342002-80-6 | 97% | 25g |
£300.00 | 2022-03-01 | |
| Fluorochem | 045289-100g |
3-(iso-Propoxycarbonyl)phenylboronic acid |
342002-80-6 | 97% | 100g |
£850.00 | 2022-03-01 | |
| Matrix Scientific | 006782-1g |
3-Isopropoxycarbonylphenylboronic acid, 97% |
342002-80-6 | 97% | 1g |
$62.00 | 2023-09-10 | |
| Matrix Scientific | 006782-5g |
3-Isopropoxycarbonylphenylboronic acid, 97% |
342002-80-6 | 97% | 5g |
$190.00 | 2023-09-10 | |
| TRC | I918058-100mg |
3-(Isopropoxycarbonyl)phenylboronic acid |
342002-80-6 | 100mg |
$64.00 | 2023-05-18 |
m-(Isopropoxycarbonyl)phenylboronic Acid Suppliers
m-(Isopropoxycarbonyl)phenylboronic Acid Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on m-(Isopropoxycarbonyl)phenylboronic Acid
Recent Advances in the Application of m-(Isopropoxycarbonyl)phenylboronic Acid (CAS: 342002-80-6) in Chemical Biology and Pharmaceutical Research
m-(Isopropoxycarbonyl)phenylboronic Acid (CAS: 342002-80-6) has emerged as a pivotal compound in the field of chemical biology and pharmaceutical research due to its versatile reactivity and utility in various synthetic and biological applications. Recent studies have highlighted its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing biaryl motifs in drug discovery. This research brief synthesizes the latest findings on the compound's applications, mechanistic insights, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of m-(Isopropoxycarbonyl)phenylboronic Acid in the synthesis of novel proteasome inhibitors. The boronic acid moiety serves as a critical pharmacophore, enabling selective binding to the β5 subunit of the 20S proteasome. Researchers optimized the isopropoxycarbonyl group to enhance membrane permeability while maintaining target engagement, resulting in derivatives with improved pharmacokinetic profiles compared to previous-generation inhibitors.
In materials science applications, a breakthrough reported in Advanced Materials (2024) utilized 342002-80-6 as a building block for self-assembled boronic ester frameworks. These dynamic covalent networks exhibited pH-responsive behavior, with potential applications in targeted drug delivery systems. The isopropoxycarbonyl modification proved essential for balancing hydrolytic stability and reversibility under physiological conditions, addressing a longstanding challenge in boronic acid-based materials.
Mechanistic studies using cryo-EM and X-ray crystallography have revealed novel aspects of the compound's interaction with biological targets. Research from Nature Chemical Biology (2023) showed that m-(Isopropoxycarbonyl)phenylboronic Acid forms unique tetrahedral adducts with serine proteases, with the isopropoxy group influencing the orientation of the bound inhibitor in the active site. These structural insights are informing the design of next-generation covalent inhibitors with improved selectivity profiles.
The compound's role in PET tracer development has also seen significant progress. A 2024 study in the Journal of Nuclear Medicine reported 18F-labeled derivatives of 342002-80-6 as promising imaging agents for detecting inflammation markers in neurodegenerative diseases. The isopropoxycarbonyl group was found to significantly affect blood-brain barrier penetration, with optimized analogs showing superior imaging characteristics in primate models.
From a synthetic chemistry perspective, recent work in Organic Letters (2024) has established new protocols for the large-scale production of m-(Isopropoxycarbonyl)phenylboronic Acid with improved purity profiles. The development of continuous flow processes has addressed previous challenges with boronic acid stability during purification, enabling more reliable access to this valuable building block for pharmaceutical applications.
Looking forward, the unique properties of 342002-80-6 continue to inspire innovative applications. Current preclinical studies are exploring its incorporation into bifunctional degraders (PROTACs), where the boronic acid moiety serves dual roles as both a warhead and a linker component. These developments underscore the compound's enduring relevance in cutting-edge drug discovery efforts.
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